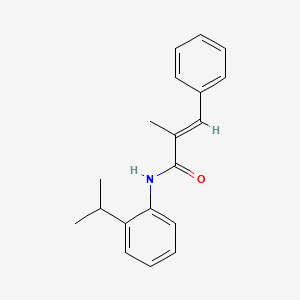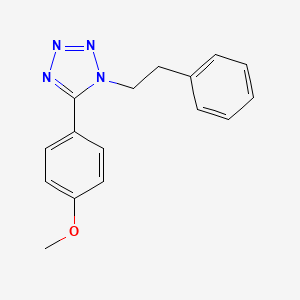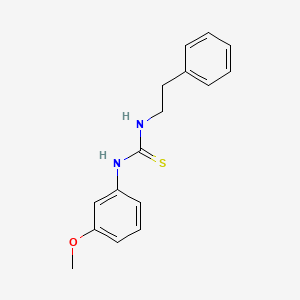
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzothiophene family of compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action for 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide involves the binding of the compound to the catalytic site of PARP. This binding prevents the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, which is a critical step in the DNA repair process. As a result, DNA damage accumulates in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide are primarily related to its inhibition of PARP activity. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. Additionally, 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide in lab experiments is its specificity for PARP inhibition. This specificity allows for targeted inhibition of DNA repair processes in cancer cells, while minimizing off-target effects. However, a limitation of using 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to better understand the anti-inflammatory effects of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide and their potential therapeutic applications in diseases such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis method for 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-6-methylbenzoic acid with 2-aminopyrimidine in the presence of a catalyst. The resulting intermediate is then reacted with thionyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition has been shown to have potential therapeutic applications in cancer treatment, as cancer cells are often more reliant on PARP-mediated DNA repair than normal cells.
Propriétés
IUPAC Name |
3-chloro-6-methyl-N-pyrimidin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-3-4-9-10(7-8)20-12(11(9)15)13(19)18-14-16-5-2-6-17-14/h2-7H,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQRLRIGOUSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)


![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)